molecular formula C9H12N2O7 B13865480 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt

Cat. No.: B13865480
M. Wt: 260.20 g/mol
InChI Key: UXROYWXIBUNFBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves the reaction of 2,3,4-trihydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, affecting metabolic pathways and cellular processes. For example, it acts as an inhibitor of monoamine oxidase, which plays a role in the degradation of neurotransmitters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4-Trihydroxybenzylhydrazine Oxalic Acid Salt is unique due to its specific structure, which allows it to interact with various biological targets and participate in diverse chemical reactions. Its high melting point and stability make it suitable for various research applications .

Biological Activity

2,3,4-Trihydroxybenzylhydrazine oxalic acid salt is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and virology. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₁₂N₂O₇
  • Molecular Weight : 262.19 g/mol
  • CAS Number : 21-Acetoxy-6β,11β-dihydroxy

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins involved in critical cellular processes.

Target Enzymes

  • Cyclin Dependent Kinases (CDKs) :
    • Inhibits CDK activity, which is crucial for cell cycle regulation.
    • Exhibits dose-dependent inhibition of CDK1, CDK2, and CDK4 in vitro, suggesting a role in cancer therapy by preventing uncontrolled cell proliferation .
  • Viral Proteases :
    • Displays broad-spectrum inhibition against SARS-CoV and MERS-CoV main proteases (Mpro), disrupting viral replication processes.
    • Ki values for inhibition are reported as 467.11 nM for SARS-CoV and 284.86 nM for MERS-CoV.

The compound's biochemical properties enhance its therapeutic potential:

  • Antioxidant Activity : Exhibits antioxidant properties that may contribute to its anticancer effects by reducing oxidative stress within cells.
  • Apoptosis Induction : Promotes apoptosis in cancer cells, further supporting its role as an anticancer agent.

In Vitro Studies

A study demonstrated that the compound effectively inhibits the proliferation of various human cancer cell lines:

  • HepG-2 (liver cancer)
  • K562 (leukemia)
  • HeLa (cervical cancer)
  • Du145 (prostate cancer)

These findings indicate moderate anticancer activity across multiple cancer types .

Animal Model Studies

In animal models, the compound showed varied effects based on dosage:

  • Lower doses effectively inhibited viral replication without significant toxicity.
  • Long-term studies indicated sustained inhibitory effects on viral proteases over weeks in vitro.

Safety and Toxicological Information

According to safety data sheets:

  • The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2) under EU regulations.
  • Specific target organ toxicity may occur with single exposure (Category 3), indicating the need for caution during handling .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
CDK InhibitionDose-dependent inhibition of CDK1, CDK2, CDK4
Anticancer ActivityModerate activity against various cancer cells
Viral Protease InhibitionEffective against SARS-CoV and MERS-CoV Mpro
Safety ProfileSkin/eye irritation; STOT effects

Properties

Molecular Formula

C9H12N2O7

Molecular Weight

260.20 g/mol

IUPAC Name

4-(hydrazinylmethyl)benzene-1,2,3-triol;oxalic acid

InChI

InChI=1S/C7H10N2O3.C2H2O4/c8-9-3-4-1-2-5(10)7(12)6(4)11;3-1(4)2(5)6/h1-2,9-12H,3,8H2;(H,3,4)(H,5,6)

InChI Key

UXROYWXIBUNFBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNN)O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

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